methyl 4-[(3,5-dimethoxyphenyl)amino]quinoline-2-carboxylate
Description
Methyl 4-[(3,5-dimethoxyphenyl)amino]quinoline-2-carboxylate is a quinoline derivative featuring a 3,5-dimethoxyphenylamino substituent at the 4-position and a methyl carboxylate group at the 2-position. The 3,5-dimethoxy substitution on the phenyl ring introduces electron-donating groups that may enhance solubility and influence binding interactions in biological systems.
This structural motif is common in pharmaceuticals, where ester groups serve as prodrugs or modulate lipophilicity.
Properties
IUPAC Name |
methyl 4-(3,5-dimethoxyanilino)quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-13-8-12(9-14(10-13)24-2)20-17-11-18(19(22)25-3)21-16-7-5-4-6-15(16)17/h4-11H,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALYMRMNKLNXOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 4-[(3,5-dimethoxyphenyl)amino]quinoline-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the bromination of indoline derivatives, followed by acetylation and sulfonamide formation . The reaction conditions often require the use of brominating agents like N-bromosuccinimide (NBS) and sulfonyl chlorides for the sulfonamide formation . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
1-Acetyl-5-bromo-N-(4-bromophenyl)indoline-6-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives with altered biological activities.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, which are useful for forming carbon-carbon bonds in the presence of palladium catalysts.
Scientific Research Applications
1-Acetyl-5-bromo-N-(4-bromophenyl)indoline-6-sulfonamide has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-[(3,5-dimethoxyphenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, while the bromine atoms may enhance binding affinity through halogen bonding . The compound’s indoline core allows it to interact with various receptors and enzymes, affecting cellular pathways and biological processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Comparisons
Functional Group and Positional Isomerism
- In contrast, 3,4-dimethoxy analogues (e.g., Verapamil-related compounds) exhibit asymmetric substitution, which may alter receptor selectivity . The 4-methoxyphenyl substituent in compound 4k () highlights how para-substitution on the phenyl ring affects physicochemical properties, such as melting points and solubility .
- Core Heterocycle Differences: Quinoline vs. Quinoxaline (PKI-587): Quinoxalines have two adjacent nitrogen atoms, increasing electron deficiency and altering binding modes in kinase targets compared to quinolines . Benzeneacetonitrile (Verapamil analogue): The nitrile group introduces polarity and metabolic stability, contrasting with the methyl carboxylate’s ester lability .
Biological Activity
Methyl 4-[(3,5-dimethoxyphenyl)amino]quinoline-2-carboxylate (MMQ-2) is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities and potential therapeutic applications. This article reviews its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
MMQ-2 features a quinoline core with various substituents that enhance its biological activity. The structural formula can be represented as follows:
Key structural components include:
- A methyl ester group.
- An amino group attached to a 3,5-dimethoxyphenyl ring.
The unique arrangement of these groups contributes to its interaction with biological targets, making it a candidate for drug development.
Biological Activity Overview
Research indicates that MMQ-2 exhibits significant biological activities, including:
- Antitumor Activity : MMQ-2 has shown promising results in inhibiting the proliferation of cancer cell lines. Studies suggest it may act as an inhibitor of c-Myc/MAX dimerization and DNA binding, critical pathways in cancer progression .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various bacterial strains. Its structural features enable it to interact with bacterial enzymes, potentially leading to inhibition of growth .
The mechanism of action for MMQ-2 involves its ability to bind to specific molecular targets such as enzymes or receptors. This binding can modulate biochemical pathways, leading to either inhibition or activation depending on the target. Specific interactions include:
- Inhibition of enzyme activity related to cancer cell metabolism.
- Disruption of bacterial cell wall synthesis through enzyme inhibition.
Synthesis Methods
The synthesis of MMQ-2 typically involves multi-step processes:
- Friedländer Synthesis : Condensation of aniline derivatives with ketones under acidic or basic conditions to form the quinoline core.
- Functionalization : Further modifications introduce the methyl, carboxylate ester, and amino groups.
The following table summarizes different synthetic routes and their outcomes:
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Friedländer | Aniline, Ketone | Quinoline intermediate |
| 2 | Functionalization | Methyl iodide, Carboxylic acid derivatives | Final product (MMQ-2) |
Case Studies and Research Findings
Numerous studies have been conducted to evaluate the biological activity of MMQ-2:
- Antitumor Efficacy : In vitro studies demonstrated that MMQ-2 effectively inhibits the growth of various cancer cell lines. For instance, one study reported an IC50 value indicating significant cytotoxicity against breast cancer cells .
- Antimicrobial Testing : A recent evaluation showed that MMQ-2 exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .
- Structure-Activity Relationship (SAR) : Research has highlighted how modifications in the phenyl ring influence biological activity. For example, variations in methoxy positioning can alter electronic properties, affecting binding affinity and potency against target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
